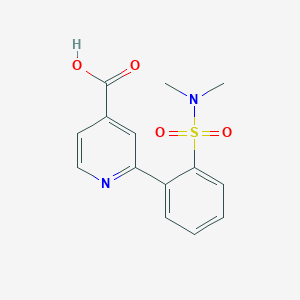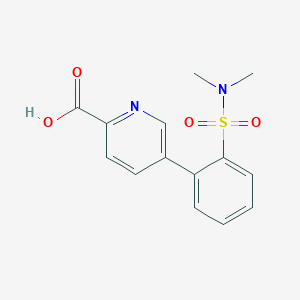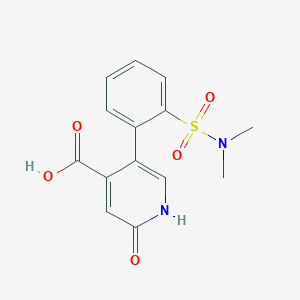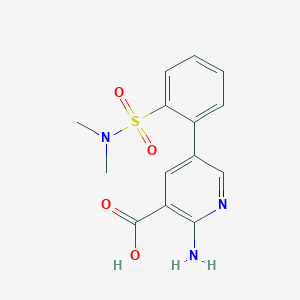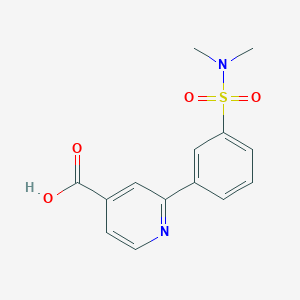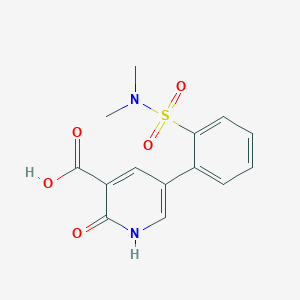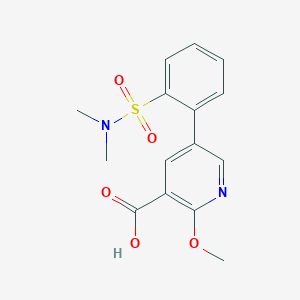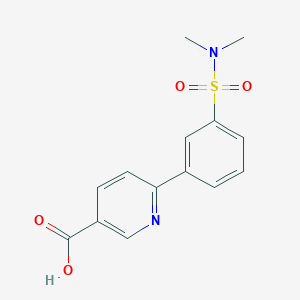
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DMSPNA) is a compound that has been studied extensively due to its potential applications in a variety of fields. It is a derivative of nicotinic acid, a compound found in many foods and used in the treatment of dyslipidemia. 6-DMSPNA is a lipophilic molecule that has been found to possess a variety of pharmacological activities. This includes anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer properties. Additionally, 6-DMSPNA has been found to have a variety of potential applications in scientific research, including its use as a tool to study the effects of drugs on cells and tissues.
Wirkmechanismus
The exact mechanism of action of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% interacts with various receptors in the body, including nicotinic acid receptors, to produce its pharmacological effects. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have an anti-inflammatory effect, which is believed to be mediated by its interaction with inflammatory mediators.
Biochemical and Physiological Effects
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as anti-oxidative, anti-allergic, and anti-cancer properties. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of effects on the metabolism of cells and tissues. It has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have an effect on the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is that it is a lipophilic molecule, which makes it easy to dissolve in a variety of solvents. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is that it can be toxic at high concentrations. Therefore, it is important to use the appropriate safety precautions when handling 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. One potential direction is to further explore its potential applications in drug discovery and development. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the metabolism of cells and tissues. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the immune system and the nervous system. Finally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the growth and proliferation of cancer cells.
Synthesemethoden
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-N,N-dimethylsulfamoylphenylacetic acid with nicotinic acid in the presence of an acid catalyst. This reaction results in the formation of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. Other methods involve the use of different catalysts and solvents, as well as the use of different starting materials.
Wissenschaftliche Forschungsanwendungen
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a variety of potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on cells and tissues. For example, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the growth and proliferation of cancer cells. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the immune system and the nervous system. It has also been used to study the effects of drugs on the metabolism of cells and tissues.
Eigenschaften
IUPAC Name |
6-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKIVHEYSOZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


